2-Fluoro-6-(trifluoromethyl)benzylamine
Description
2-Fluoro-6-(trifluoromethyl)benzylamine (CAS: 239087-06-0) is a fluorinated aromatic amine with the molecular formula C₈H₇F₄N and a molecular weight of 193.14 g/mol. It features a benzylamine backbone substituted with a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position. This compound is widely utilized as a synthetic intermediate in pharmaceuticals, such as in the production of Elagolix sodium salt, a gonadotropin-releasing hormone antagonist for endometriosis treatment . Its reactivity is attributed to the electron-withdrawing effects of fluorine and -CF₃ groups, which enhance its suitability for nucleophilic substitution and coupling reactions .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVKQRWNQRCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379221 | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239087-06-0 | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239087060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-6-(trifluoromethyl)phenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-6-(trifluoromethyl)benzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTH5K8PW7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzoic Acid
- Starting Material: 3-Fluorotrifluorotoluene
- Reagents: n-Butyllithium (n-BuLi), carbon dioxide (CO₂)
- Solvent: Anhydrous tetrahydrofuran (THF)
- Conditions: Cooling to -78 °C, dropwise addition of n-BuLi, followed by CO₂ introduction at -60 to -65 °C
- Yield: Approximately 85% with 98% purity
Reaction Summary:
$$
\text{3-Fluorotrifluorotoluene} \xrightarrow[\text{THF, -78 °C}]{\text{n-BuLi, CO}_2} \text{2-Fluoro-6-(trifluoromethyl)benzoic acid}
$$
This step involves lithiation at the benzylic position ortho to the fluorine substituent, followed by carboxylation with CO₂ to form the benzoic acid derivative.
Reduction to 2-Fluoro-6-(trifluoromethyl)benzyl Alcohol
- Reagents: Borane (BH₃) or boron trifluoride etherate (BF₃·OEt₂) combined with sodium borohydride (NaBH₄)
- Conditions: 0–10 °C
- Outcome: Selective reduction of the carboxylic acid to benzyl alcohol
This step converts the acid to the corresponding benzyl alcohol intermediate, which is crucial for subsequent functional group transformations.
Conversion to Phthalimide Intermediate
Two parallel routes are reported:
- Route A: React benzyl alcohol with methylsulfonyl chloride to form methanesulfonate, then convert to chloromethyl derivative. Both intermediates react with phthalimide under alkaline conditions to yield the phthalimide compound.
- Route B: Direct Mitsunobu reaction of benzyl alcohol with phthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to form the phthalimide intermediate.
- Temperature: 0–10 °C during addition, then room temperature for 2 hours
- Solvent: THF
- Yield: High, with the product used directly in the next step without purification.
Hydrazinolysis to 2-Fluoro-6-(trifluoromethyl)benzylamine
- Reagents: Hydrazine hydrate
- Solvent: Ethanol
- Conditions: Heating at 80–85 °C for 1.5 hours
- Workup: Filtration, solvent removal, aqueous extraction, pH adjustment, and organic solvent extraction
- Yield: Approximately 85% with 98% purity
This step cleaves the phthalimide protecting group, liberating the free benzylamine.
Reduction of 2-Fluoro-6-(trifluoromethyl)benzonitrile
- Catalytic reduction of the nitrile to the corresponding benzylamine derivative using nickel chloride hexahydrate and sodium borohydride in methanol at low temperature (0–15 °C).
- Subsequent carbamate formation and urea derivative synthesis have been reported, but the direct amine preparation is feasible via this route.
Azide Reduction Route
- Preparation of 1-(azidomethyl)-2-(trifluoromethyl)benzene followed by reduction with tin(II) chloride in hydrochloric acid at 80 °C for 2 hours.
- Workup involves neutralization and extraction to isolate the benzylamine.
- The lithiation-carboxylation route followed by reduction and phthalimide protection is favored industrially due to the availability of raw materials, high yields, and scalability.
- The Mitsunobu reaction for phthalimide formation offers a mild and efficient alternative to classical substitution methods.
- Hydrazinolysis is a well-established method for deprotection, providing high purity amine products.
- Alternative routes via nitrile reduction or azide reduction are useful for specific synthetic contexts but may involve more hazardous reagents or lower yields.
- The overall process is optimized to minimize hazardous reagents, reduce waste, and improve cost-effectiveness, making it suitable for large-scale pharmaceutical intermediate production.
The preparation of this compound is well-established through multi-step synthetic routes starting from 3-fluorotrifluorotoluene. The most authoritative and industrially viable method involves lithiation-carboxylation, reduction to benzyl alcohol, phthalimide intermediate formation, and hydrazinolysis to the amine. Alternative methods exist but are less commonly employed at scale. The described methods provide high yields, purity, and operational simplicity, supporting their use in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Pharmaceutical Intermediates
2-Fluoro-6-(trifluoromethyl)benzylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of Elagolix, a medication used for treating endometriosis and uterine fibroids. The compound's unique properties facilitate the formation of complex structures required for effective drug action .
1.2. Inhibitors of Enzymatic Activity
Recent studies have highlighted the role of this compound in developing inhibitors for important enzymes such as protein arginine methyltransferase 5 (PRMT5). PRMT5 is implicated in various cancers, making its inhibition a target for therapeutic intervention. The incorporation of this compound into inhibitor design has shown promising results in enhancing selectivity and potency against PRMT5, indicating its potential in cancer therapy .
3.1. Development of PRMT5 Inhibitors
A recent review discussed the design and synthesis of second-generation PRMT5 inhibitors incorporating this compound. These inhibitors demonstrated significant potency and selectivity, with some compounds entering clinical trials for cancer treatment. The structure-activity relationship (SAR) studies indicated that modifications around the benzylamine core could enhance inhibitory activity while minimizing toxicity .
3.2. Synthesis Methodologies
Research has documented various synthetic methodologies employing this compound as a precursor or intermediate:
- Chlorination Reactions: Utilizing chlorination methods to introduce additional functional groups while maintaining high yields.
- Coupling Reactions: Employing cross-coupling techniques to form complex structures that are difficult to achieve with traditional methods.
These methodologies highlight the compound's versatility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor sites, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Fluoro-6-(trifluoromethyl)benzylamine, highlighting differences in substituent positions, halogen types, and applications:
Key Comparative Insights:
Positional Isomerism Effects: The 2-fluoro-6-CF₃ isomer exhibits optimal steric and electronic properties for pharmaceutical synthesis, as seen in Elagolix intermediates. The 2-fluoro-3-CF₃ isomer is less commonly utilized, possibly due to steric hindrance from the adjacent -CF₃ group, which could impede nucleophilic attack at the benzylamine site .
Halogen Substitution :
- Replacing fluorine with chlorine in 2-chloro-6-CF₃-benzylamine increases molecular weight (209.60 vs. 193.14 g/mol) and may enhance lipophilicity, impacting bioavailability in drug design .
Synthetic Utility :
- The 2-fluoro-6-CF₃ derivative is favored in urea synthesis (e.g., compound 4 in ) due to its balanced electronic profile. In contrast, chloro analogs are less explored but may offer unique reactivity in cross-coupling reactions .
Commercial Availability :
- Suppliers like Combi-Blocks, Alfa, and TCI Chemicals list the 2-fluoro-6-CF₃ isomer with purities ≥95%, while positional isomers (e.g., 3-CF₃, 4-CF₃) are less readily available, reflecting their niche applications .
Biological Activity
2-Fluoro-6-(trifluoromethyl)benzylamine is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group, which are known to influence pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
This compound is an aromatic amine with the molecular formula C9H8F4N. Its structure includes a benzene ring substituted with a fluorine atom and a trifluoromethyl group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves reactions that introduce the trifluoromethyl group onto the benzene ring. Various methods have been reported, including:
- Bromination followed by amination : This method utilizes brominated intermediates to introduce the amine functionality.
- Direct fluorination : Utilizing reagents such as trifluoromethyl iodide in the presence of catalysts to achieve selective substitution on the aromatic ring .
Pharmacological Applications
Research indicates that this compound may serve as an intermediate in synthesizing pharmacologically active compounds. Its structural features contribute to enhanced potency in several biological contexts:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The introduction of trifluoromethyl groups has been associated with increased lipophilicity, improving cell membrane penetration and bioactivity .
- Enzyme Inhibition : Compounds containing similar structural motifs have demonstrated inhibitory effects on enzymes such as cytochrome bd, which is crucial for bacterial respiration. This suggests potential use in developing antibiotics targeting resistant strains .
Case Studies
- Mycobacterium tuberculosis Inhibition : A study reported that derivatives of this compound exhibited IC50 values in the micromolar range against Mycobacterium tuberculosis H37Rv, indicating significant antibacterial potential .
- Anticancer Activity : Research has shown that compounds with trifluoromethyl substitutions can enhance anticancer activity by modulating pathways involved in cell proliferation and apoptosis. The specific mechanisms remain under investigation but suggest a role in drug design for cancer therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The trifluoromethyl group significantly influences:
- Lipophilicity : Enhancing membrane permeability.
- Electronegativity : Modulating interactions with biological targets.
Table 1 summarizes findings from various studies on the structure-activity relationships of similar compounds.
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 11 | Significant antibacterial activity |
| Trifluoromethyl derivative | Cytochrome bd | 27 | Potential antibiotic development |
| Other related compounds | Various cancer cell lines | Varies | Enhanced anticancer properties |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-6-(trifluoromethyl)benzylamine, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a benzaldehyde precursor (e.g., 2-Fluoro-6-(trifluoromethyl)benzaldehyde) can be converted to the corresponding nitrile (via Strecker synthesis) and subsequently reduced to the amine using LiAlH4 or catalytic hydrogenation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key intermediates like 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS 892501-99-4) are critical for monitoring reaction progress .
Q. How can structural characterization of this compound be optimized?
- Methodology : Use a combination of <sup>1</sup>H/<sup>19</sup>F NMR to resolve fluorine coupling patterns and confirm substitution positions. For example, the trifluoromethyl group (-CF3) appears as a quartet in <sup>19</sup>F NMR (~-60 ppm). Mass spectrometry (EI-MS or HRMS) validates molecular weight (C8H7F4N, MW 209.14 g/mol), while IR spectroscopy identifies N-H stretches (~3300 cm<sup>-1</sup>). Cross-reference with CAS RN 1240257-11-7 for spectral databases .
Q. What solvents and conditions are recommended for storing this compound?
- Methodology : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent oxidation or hydrolysis. Avoid protic solvents (e.g., water, alcohols) due to potential amine degradation. Stability tests using TLC or HPLC over 72 hours under varying conditions (e.g., light, humidity) can identify optimal storage protocols .
Advanced Research Questions
Q. How can conflicting spectroscopic data for fluorinated benzylamine derivatives be resolved?
- Methodology : Contradictions in NMR or MS data often arise from stereochemical isomerism or residual solvents. Use 2D NMR (COSY, NOESY) to distinguish between regioisomers. For example, the fluorine atom at position 2 and trifluoromethyl group at position 6 create distinct coupling patterns in <sup>19</sup>F-<sup>1</sup>H HOESY spectra. X-ray crystallography (as in ’s phosphazene derivatives) provides definitive structural confirmation .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodology : Protect the amine group (e.g., Boc or Fmoc protection) before electrophilic substitution. For Suzuki-Miyaura coupling (e.g., introducing aryl groups), use Pd(PPh3)4 as a catalyst and anhydrous THF to minimize hydrolysis. Monitor reaction progress via <sup>19</sup>F NMR, as fluorine shifts sensitively reflect electronic changes .
Q. How can computational chemistry predict reactivity trends for fluorinated benzylamines in drug discovery?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and nucleophilic sites. Compare with analogs like 4-Fluoro-2-(trifluoromethyl)benzylamine (CAS 202522-22-3) to assess how fluorine positioning affects binding affinity. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets like enzymes or membranes .
Q. What experimental designs address low yields in large-scale syntheses of fluorinated benzylamines?
- Methodology : Optimize stepwise protocols:
- Step 1 : Scale precursor synthesis (e.g., 2-Fluoro-6-(trifluoromethyl)benzaldehyde) using flow chemistry to improve reproducibility.
- Step 2 : Employ catalytic transfer hydrogenation (e.g., ammonium formate/Pd/C) for safer amine reduction.
- Step 3 : Use inline FTIR or Raman spectroscopy to monitor reaction endpoints and minimize byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
